molecular formula C13H11N3O4 B6431481 N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 848755-53-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6431481
CAS No.: 848755-53-3
M. Wt: 273.24 g/mol
InChI Key: VONRCCZLJDTICX-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic small molecule featuring a benzodioxole moiety linked to a dihydropyridazinone core via a methylene-carboxamide group. This specific molecular architecture combines two pharmacologically significant heterocyclic systems, making it a valuable chemical scaffold for pharmaceutical and biological research. The benzo[1,3]dioxole (methylenedioxyphenyl) group is a common feature in many bioactive compounds and has been extensively studied for its role in mediating interactions with enzymatic targets . The 6-oxo-1,6-dihydropyridazine component is a key structural element in recently discovered potent inhibitors, such as the JNK2-targeting compound J27, which has shown remarkable efficacy in models of acute lung injury and sepsis by inhibiting the NF-κB/MAPK pathway . Similarly, related carboxamide derivatives have demonstrated significant antidiabetic potential through potent α-amylase inhibition and have been designed as novel auxin receptor agonists to regulate plant root growth . Given its structure, this compound is an excellent candidate for use in hit-to-lead optimization campaigns, mechanism-of-action studies, and as a building block in medicinal chemistry. It is intended solely for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c17-12-4-2-9(15-16-12)13(18)14-6-8-1-3-10-11(5-8)20-7-19-10/h1-5H,6-7H2,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONRCCZLJDTICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Construction of the pyridazine ring: This involves the reaction of hydrazine derivatives with diketones or their equivalents.

    Coupling of the two moieties: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the pyridazine ring through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has shown promising results in anticancer research. Studies indicate that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. For instance, a study demonstrated that modifications to the carboxamide group enhance its efficacy against various cancer cell lines by inducing apoptosis through the mitochondrial pathway .

2. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research has identified derivatives that exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The benzo[d][1,3]dioxole moiety is believed to play a crucial role in this activity by disrupting bacterial cell membranes .

3. Modulators of Enzyme Activity

Research has also explored the compound's ability to modulate enzyme activity, particularly in relation to ATP-binding cassette (ABC) transporters. These transporters are critical for drug absorption and resistance mechanisms in cancer cells. By inhibiting these transporters, this compound could enhance the efficacy of existing chemotherapeutic agents .

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, derivatives of this compound were tested for their ability to inhibit cell growth. The results indicated that certain modifications led to a 50% reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways .

Case Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods. Results showed that some derivatives exhibited MIC values comparable to conventional antibiotics, indicating their potential as alternative therapeutic agents .

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyridazine ring can also interact with biological targets, leading to the modulation of cellular pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

N-(4-Fluoro-3-((trans-3-methoxycyclobutyl)carbamoyl)phenyl)-1-(3-fluoro-4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (Compound 20)

  • Core Structure : 1,6-Dihydropyridazine with a 6-oxo group, analogous to the target compound.
  • Substituents :
    • Aromatic: 4-Fluoro-3-carbamoylphenyl and 3-fluoro-4-methoxybenzyl groups.
    • Aliphatic: trans-3-methoxycyclobutylamine.
  • Activity: Designed as a Trypanosoma cruzi proteasome inhibitor, synthesized in 55% yield. The fluorinated and methoxy substituents likely enhance target binding and metabolic stability .

N-Allyl-5-chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

  • Core Structure : 1,6-Dihydropyridine with a 6-oxo group (pyridinecarboxamide).
  • Substituents :
    • Aromatic: 3,4-Dichlorobenzyl group.
    • Aliphatic: Allyl group and 5-chloro substitution.
  • Key Difference: The pyridine core lacks the adjacent nitrogen atoms present in pyridazinones, altering electronic distribution and hydrogen-bonding capacity.

Comparative Analysis Table

Property Target Compound Compound 20 N-Allyl-5-chloro...carboxamide
Core Structure 1,6-Dihydropyridazine 1,6-Dihydropyridazine 1,6-Dihydropyridine
Aromatic Substituents Benzo[d][1,3]dioxol-5-ylmethyl 4-Fluoro-3-carbamoylphenyl, 3-fluoro-4-methoxybenzyl 3,4-Dichlorobenzyl
Aliphatic Substituents None trans-3-Methoxycyclobutylamine Allyl, 5-chloro
Electron Effects Electron-rich benzodioxole enhances π-π stacking Electron-withdrawing fluoro groups improve binding Electron-withdrawing chlorines increase reactivity
Biological Target Hypothesized: T. cruzi proteasome Confirmed: T. cruzi proteasome Unknown (potentially cytotoxic)
Synthetic Yield Not reported 55% Not reported

Mechanistic and Pharmacological Insights

  • Pyridazinone vs.
  • Substituent Impact :
    • The benzodioxole group in the target compound may confer better blood-brain barrier penetration compared to the dichlorobenzyl group in ’s compound.
    • Fluorine and methoxy groups in Compound 20 enhance metabolic stability but reduce aromatic bulk compared to benzodioxole .
  • Synthetic Feasibility : The target compound’s synthesis likely follows analogous carboxamide coupling methods, but yields and purity depend on benzodioxole compatibility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Multi-step synthesis typically involves coupling benzo[d][1,3]dioxole derivatives with dihydropyridazine precursors. A common approach includes:

  • Step 1 : Activation of the carboxylic acid group on dihydropyridazine using coupling agents (e.g., EDCI/HOBt).
  • Step 2 : Amide bond formation with the benzodioxolylmethylamine derivative under inert conditions (N₂ atmosphere) .
  • Critical parameters include temperature (0–25°C for coupling), solvent polarity (DMF or DCM), and purification via column chromatography (silica gel, eluent: EtOAc/hexane gradient). Yield optimization requires monitoring by TLC and NMR for intermediate validation .

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm proton environments (e.g., benzodioxole methylene protons at δ 4.8–5.2 ppm, dihydropyridazine NH at δ 10–12 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ calculated for C₁₄H₁₂N₃O₄: 298.0823).
  • IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structural analogs?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition) often stem from:

  • Assay Conditions : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration ≤1% to avoid denaturation) .
  • Structural Modifications : Compare analogs (e.g., pyridazine vs. pyridine cores) using SAR tables:
Analog SubstituentTarget Enzyme IC₅₀ (μM)Selectivity Ratio
Benzodioxole + pyridazine0.45 ± 0.1212:1 (vs. COX-2)
Benzodioxole + pyridine1.2 ± 0.35:1
Data adapted from .
  • Statistical Analysis : Apply ANOVA or Tukey’s test to assess significance (p < 0.05) across replicates .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 or kinases). Key parameters include:
  • Grid box centered on active sites (coordinates from PDB: 1CX2).
  • Ligand flexibility enabled; scoring functions (e.g., AMBER force field) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .
  • Validation : Cross-reference with experimental SPR (surface plasmon resonance) data (e.g., Kd = 120 nM) .

Critical Analysis of Evidence Contradictions

  • Synthetic Yield Discrepancies : reports 65% yield using DMF, while cites 72% under similar conditions. This may arise from differences in amine precursor purity or stirring efficiency. Researchers should standardize starting materials and monitor reaction progress via LC-MS .
  • Bioactivity Variability : Analog B in shows higher 5-LOX inhibition vs. COX-2, contrasting with the target compound’s selectivity. This highlights the need for in vitro counter-screening against off-target enzymes .

Recommendations for Future Research

  • Mechanistic Studies : Employ stopped-flow kinetics to quantify binding kinetics (kₐₙₜ, kₒff) for enzyme interactions .
  • Metabolic Stability : Use hepatic microsome assays (human/rat) to assess CYP450-mediated degradation (t₁/₂ > 60 min desirable) .

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